1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole
Overview
Description
1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromoethyl group and two cyclopropyl groups attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with cyclopropyl groups.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole compound with 2-bromoethanol or 2-bromoethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromoethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as tetrahydrofuran or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromoethyl group can serve as a reactive site for covalent modification of target proteins, while the cyclopropyl groups may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of cyclopropyl groups.
1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-3,5-diphenyl-1H-pyrazole: Similar structure but with phenyl groups instead of cyclopropyl groups.
Uniqueness: 1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dicyclopropylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOSJAQMGWHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCBr)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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